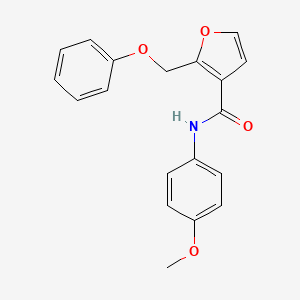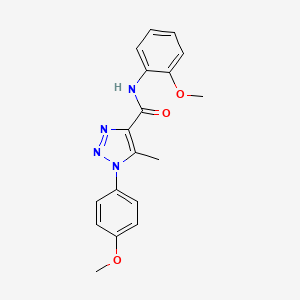
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known as 4-MPMF, is a synthetic compound that has been studied for its potential therapeutic and scientific applications. It is a furan-based carboxamide that has been used in the synthesis of various compounds. 4-MPMF has been found to possess a variety of biochemical and physiological effects, and has been explored for its potential in lab experiments.
科学的研究の応用
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme phenolic acid decarboxylase, which is involved in the metabolism of aromatic compounds. It has also been used in studies to investigate the effects of furan-based compounds on the activity of enzymes. Additionally, N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been explored for its potential therapeutic applications, including its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of COX-2, which is an enzyme involved in the metabolism of arachidonic acid. Inhibition of this enzyme can lead to the inhibition of inflammation and pain, making it a potential therapeutic agent. Additionally, N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been found to be a competitive inhibitor of the enzyme phenolic acid decarboxylase. This enzyme is involved in the metabolism of aromatic compounds, and inhibition of this enzyme can lead to the inhibition of the metabolism of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide are not yet fully understood. However, it has been found to be a competitive inhibitor of the enzyme phenolic acid decarboxylase, which is involved in the metabolism of aromatic compounds. Additionally, it has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid. Inhibition of this enzyme can lead to the inhibition of inflammation and pain, making it a potential therapeutic agent.
実験室実験の利点と制限
The advantages of using N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments include its low cost and its ability to be synthesized easily. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool in scientific research. The main limitation of using N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments is the lack of understanding of its mechanism of action. Additionally, its effects on the body are not yet fully understood, making it difficult to predict its potential therapeutic applications.
将来の方向性
Given the potential of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, there are a variety of future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action. Additionally, further studies could be conducted to investigate its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an inhibitor of the enzyme phenolic acid decarboxylase. Finally, further studies could be conducted to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
合成法
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-methoxyphenol with ethyl chloroacetate to form 4-methoxy-2-chloroacetophenone. This is followed by the reaction of 4-methoxy-2-chloroacetophenone with phenylhydrazine to form N-(4-methoxyphenyl)-2-(phenylhydrazinyl)furan-3-carboxamide. Lastly, this compound is hydrolyzed to form the desired N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide. This synthesis method was reported by R.M. Srivastava et al. in their study titled “Synthesis of Novel Furan-Based Carboxamides”.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-15-9-7-14(8-10-15)20-19(21)17-11-12-23-18(17)13-24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBDGHZDFUNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6421661.png)
![2-{[3-(dimethylamino)propyl]amino}-3-({4-[(Z)-2-phenyldiazen-1-yl]phenyl}carbamoyl)propanoic acid](/img/structure/B6421668.png)
![3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid](/img/structure/B6421677.png)
![4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6421689.png)
![N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6421692.png)
![(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6421695.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6421704.png)
![3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6421710.png)
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6421712.png)
![2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6421724.png)
![2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6421729.png)
![N-(4-acetamidophenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421753.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide](/img/structure/B6421761.png)
